5-(4-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride
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Overview
Description
5-(4-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride: is a complex organic compound that belongs to the class of nitrogen heterocyclic compounds It is structurally related to phenanthridine, a nitrogen-containing polycyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride typically involves multi-step organic reactions. One common method is the Pictet-Hubert reaction, which involves the cyclization of 2-aminobiphenyl with formaldehyde in the presence of zinc chloride at elevated temperatures . Another method is the Morgan-Walls reaction, which uses phosphorus oxychloride and nitrobenzene as solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Halogens, nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures .
Biology: In biological research, it is studied for its potential as a DNA-binding agent due to its structural similarity to phenanthridine .
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a candidate for further drug development .
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA molecule . This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer activity .
Comparison with Similar Compounds
Phenanthridine: A nitrogen heterocyclic compound used as a DNA-binding fluorescent dye.
Benzo[c]phenanthridine: Structurally similar compounds with potential anticancer activity.
Acridine: An isomer of phenanthridine with similar DNA-binding properties.
Uniqueness: 5-(4-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride is unique due to its specific structural features, such as the presence of a nitrophenyl group and a tetrahydrobenzo[a]phenanthridine core. These features contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
5-(4-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2.ClH/c26-25(27)17-12-9-16(10-13-17)23-20-8-4-3-7-19(20)22-18-6-2-1-5-15(18)11-14-21(22)24-23;/h1-2,5-6,9-14H,3-4,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFPBWKUWNTECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=C(C=C5)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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